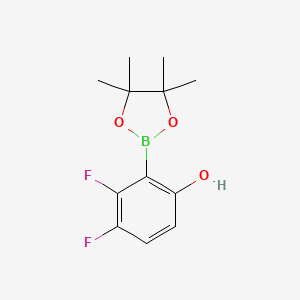

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group and a pinacol ester moiety, which contribute to its reactivity and versatility in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Hydroxy-5,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: 2-Hydroxy-5,6-difluorophenylboronic acid.

Reduction: 2-Hydroxy-5,6-difluorophenylborane.

Substitution: Various biaryl compounds depending on the coupling partner used in Suzuki-Miyaura reactions.

Applications De Recherche Scientifique

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is explored for its potential in drug discovery and development, particularly as a precursor for boron-containing drugs.

Medicine: Boronic esters are investigated for their role in boron neutron capture therapy (BNCT), a targeted cancer treatment.

Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes by binding to their active sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxyphenylboronic acid pinacol ester

- 3,4-Difluorophenylboronic acid pinacol ester

- 2-Methoxy-5,6-difluorophenylboronic acid pinacol ester

Uniqueness

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester is unique due to the presence of both hydroxyl and difluoro substituents on the phenyl ring. These functional groups enhance its reactivity and specificity in chemical reactions compared to other boronic esters. The difluoro groups also increase the compound’s stability and resistance to hydrolysis, making it a valuable reagent in various applications.

Activité Biologique

2-Hydroxy-5,6-difluorophenylboronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The difluorophenyl group enhances its reactivity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Bacillus cereus | 4 µg/mL |

The compound showed moderate activity against Candida albicans, with a MIC of 32 µg/mL, while it was more effective against Bacillus cereus, exhibiting a MIC lower than that of the antifungal drug Tavaborole (AN2690) . This suggests that the compound could serve as a promising candidate for further development as an antimicrobial agent.

The mechanism of action for boronic acids, including this compound, often involves the inhibition of enzymes such as leucyl-tRNA synthetase (LeuRS). Structural studies indicate that the cyclic isomer of the compound may bind effectively to the active site of LeuRS in Candida albicans, blocking protein synthesis .

Figure 1: Proposed Binding Mechanism

Binding Mechanism

Illustration of the binding interaction between the cyclic isomer and LeuRS.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. The compound has been evaluated in various cancer cell lines, showing promise in inhibiting cell proliferation.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

The IC50 values indicate that the compound exhibits potent cytotoxic effects, particularly against MCF-7 breast cancer cells . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited growth in several pathogenic strains. The researchers utilized agar diffusion methods to determine MIC values and found that modifications to the boronic acid structure significantly influenced antimicrobial potency .

- Cancer Cell Line Evaluation : In another study published in a peer-reviewed journal, researchers explored the effects of this compound on various cancer cell lines. They reported that treatment with the compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

3,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFANNAFQGSIZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.